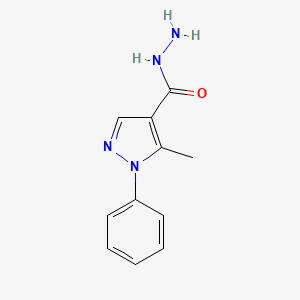

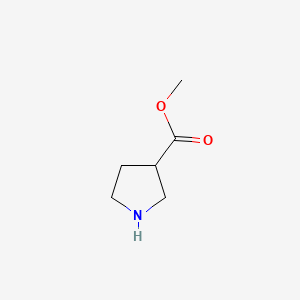

![molecular formula C5H6N6 B1308469 6-Hidrazino[1,2,4]triazolo[4,3-b]piridazina CAS No. 7229-00-7](/img/structure/B1308469.png)

6-Hidrazino[1,2,4]triazolo[4,3-b]piridazina

Descripción general

Descripción

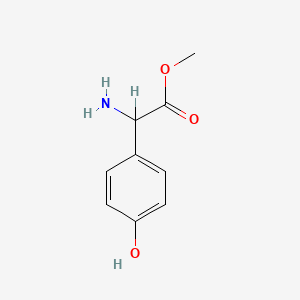

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the empirical formula C5H6N6 . It is a solid substance with a molecular weight of 150.141 Da .

Molecular Structure Analysis

The molecular structure of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can be represented by the SMILES stringNNC1=NN2C(C=C1)=NN=C2 . The InChI code for this compound is 1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) . Physical And Chemical Properties Analysis

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine has a density of 1.8±0.1 g/cm³ . It has a molar refractivity of 38.6±0.5 cm³ . The compound has a polar surface area of 81 Ų and a polarizability of 15.3±0.5 10^-24 cm³ . It has a molar volume of 82.3±7.0 cm³ .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Se ha encontrado que el compuesto tiene diversas actividades farmacológicas . Estos incluyen agentes anticancerígenos, antimicrobianos, analgésicos y antiinflamatorios, antioxidantes, antivirales y antituberculosos . La relación estructura-actividad de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas de importancia biológica, que incluye nuestro compuesto de interés, es de gran importancia en el diseño, descubrimiento y desarrollo de fármacos .

Inhibición Enzimática

Se ha encontrado que el compuesto inhibe varias enzimas . Estos incluyen inhibidores de la anhidrasa carbónica, inhibidores de la colinesterasa, inhibidores de la fosfatasa alcalina, actividad antilipasa e inhibidores de la aromatasa . Esto lo convierte en una herramienta valiosa en el estudio de estas enzimas y los procesos en los que están involucradas.

Intermediario Sintético

El compuesto se utiliza como intermedio sintético en la producción de otros productos químicos . Su estructura única le permite participar en una variedad de reacciones químicas, lo que lo convierte en una herramienta valiosa en la química sintética .

Estudios Farmacocinéticos in Silico

El compuesto ha sido estudiado utilizando estudios farmacocinéticos in silico y modelado molecular . Estos estudios ayudan a predecir cómo se comportará el compuesto en el cuerpo, incluyendo cómo será absorbido, distribuido, metabolizado y excretado .

Material de Alta Energía

El compuesto se ha utilizado en la construcción de nuevos materiales de alta energía de baja sensibilidad . Esto lo hace interesante en industrias que requieren tales materiales, como la aeroespacial y la defensa .

Actividad Antibacteriana

Se ha encontrado que los derivados de triazolo[4,3-a]pirazina, que son estructuralmente similares a nuestro compuesto de interés, tienen actividades antibacterianas . Se han probado utilizando el método de dilución en microcaldo, y se han obtenido sus concentraciones mínimas inhibitorias (CMI) contra Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) .

Mecanismo De Acción

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

The downstream effects of these pathways are also subjects of current research .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and pharmacokinetic profile .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Análisis Bioquímico

Biochemical Properties

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as c-Met, which is involved in cell signaling pathways . Additionally, 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can modulate the activity of GABA A receptors, influencing neurotransmission . The interactions between 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptor binding pockets.

Cellular Effects

The effects of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can inhibit the activity of c-Met, leading to changes in downstream signaling pathways that regulate cell proliferation, migration, and survival . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in altered cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as c-Met, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can interact with receptor proteins, such as GABA A receptors, modulating their activity and influencing neurotransmission . These interactions result in changes in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell proliferation, migration, and survival .

Dosage Effects in Animal Models

The effects of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate receptor activity without causing significant toxicity . At higher doses, 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds or cofactors that interact with 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine, affecting its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters, facilitating its accumulation in target tissues . Additionally, 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYHMEVBVZNXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401380 | |

| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7229-00-7 | |

| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[1,2,4]triazolo[4,3-b]pyridazin-6-yl}hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

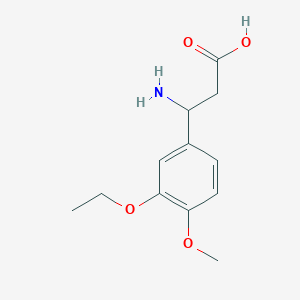

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

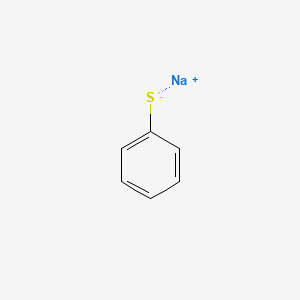

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

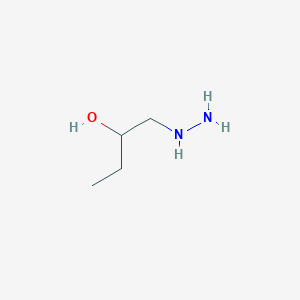

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)